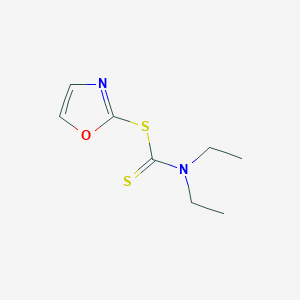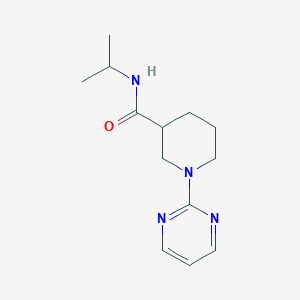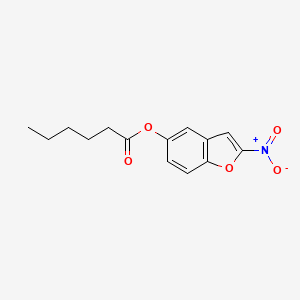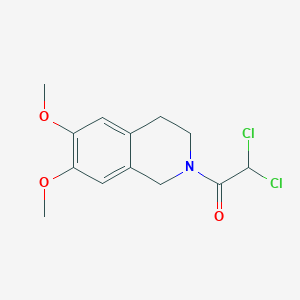
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a compound that belongs to the class of selenopyrimidines. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the molecular structure imparts distinct characteristics that differentiate it from other pyrimidine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a selenourea derivative with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the selenopyrimidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxo group to a selenol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenopyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex selenopyrimidine derivatives.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and cellular processes. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1H-benzotriazole: Known for its use in industrial applications as a corrosion inhibitor and UV stabilizer.
5-Methyl-1H-tetrazole: Used in the preparation of antifungal agents and quinoline derivatives.
3-[(Methylamino)methyl]-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cc]indole: Exhibits a broad spectrum of biological properties, including potential CNS activity.
Uniqueness
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H8N3OSe |
|---|---|
Molekulargewicht |
217.12 g/mol |
InChI |
InChI=1S/C6H8N3OSe/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
MQBNKAPNUDLILZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=C(NC1=O)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)



![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)





![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
